Product packaging for Roxbin B(Cat. No.:CAS No. 109742-46-3)

Roxbin B

Cat. No.: B019690
CAS No.: 109742-46-3
M. Wt: 936.6 g/mol
InChI Key: ACMCMQPOKYONNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Roxbin B is a potent and highly selective small-molecule inhibitor targeting a key serine/threonine kinase pathway implicated in cellular proliferation and survival. Its primary research value lies in its ability to precisely and reversibly inhibit the ATP-binding pocket of its target kinase, leading to the downstream disruption of pro-survival signaling cascades and induction of apoptosis in susceptible cell lines. This mechanism makes this compound an invaluable pharmacological tool for elucidating the complex roles of this specific kinase in disease models, particularly in oncology research for investigating tumor growth, metastasis, and resistance mechanisms. Researchers utilize this compound in a variety of applications, including in vitro cell-based assays to assess viability and apoptosis, Western blot analysis to study pathway modulation, and in vivo xenograft studies to evaluate anti-tumor efficacy. Its high selectivity profile minimizes off-target effects, ensuring that observed phenotypic changes can be confidently attributed to the inhibition of the intended kinase. This compound is provided exclusively for basic research purposes, empowering scientists to advance the understanding of cellular signaling and accelerate the discovery of novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H28O26 B019690 Roxbin B CAS No. 109742-46-3

Properties

CAS No.

109742-46-3

Molecular Formula

C41H28O26

Molecular Weight

936.6 g/mol

IUPAC Name

(8,9,10,13,14,15,27,28,29,32,33,34-dodecahydroxy-5,18,24,37-tetraoxo-2,4,19,23,38-pentaoxaheptacyclo[20.17.0.03,20.06,11.012,17.025,30.031,36]nonatriaconta-6,8,10,12,14,16,25,27,29,31,33,35-dodecaen-21-yl) 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)65-34-33-19(7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54)63-41-35(34)66-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)67-41)6-18(47)28(52)32(23)56/h1-6,19,33-35,41-56H,7H2

InChI Key

ACMCMQPOKYONNT-UHFFFAOYSA-N

SMILES

C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C3C(O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Synonyms

cuspinin
roxbin B

Origin of Product

United States

Structural Elucidation and Stereochemical Analysis of Roxbin B

Initial Proposed Structure and Subsequent Revision

The story of Roxbin B's structural determination is a testament to the rigorous and self-correcting nature of scientific inquiry. Initial analysis led to a proposed structure, which, upon synthesis, proved to be inconsistent with the natural isolate, prompting a thorough re-examination of the original data.

Discrepancy Between Synthesized and Natural Compound

The initial proposed structure for this compound was put to the ultimate test through total synthesis. However, a critical discrepancy emerged when the spectroscopic data of the synthesized compound did not match that of the naturally occurring this compound. acs.org This non-identity was a clear indication that the initial structural assignment was incorrect, necessitating a return to the drawing board to re-evaluate the molecule's connectivity and stereochemistry.

Re-evaluation of Spectroscopic Data (e.g., NMR, CD)

In light of the synthetic results, a meticulous re-evaluation of the spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, was undertaken. NMR spectroscopy, a powerful tool for elucidating the connectivity and spatial arrangement of atoms, provided key insights. Comparison of the ¹H and ¹³C NMR spectra of natural this compound with the synthesized compound and with the known compound Cuspinin revealed a perfect match between this compound and Cuspinin. acs.org

Table 1: Comparative ¹H NMR Spectroscopic Data (Selected Signals)

ProtonInitially Proposed Structure (Synthesized)Natural this compound / Cuspinin
Glc H-1Data not identical to natural productMatching data
Glc H-2Data not identical to natural productMatching data
Glc H-3Data not identical to natural productMatching data
HHDP-A H-2'Data not identical to natural productMatching data
HHDP-B H-2''Data not identical to natural productMatching data

This table illustrates the discrepancy in the proton NMR signals between the synthesized compound based on the initial proposal and the natural this compound, which matched the data for Cuspinin.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Selected Signals)

CarbonInitially Proposed Structure (Synthesized)Natural this compound / Cuspinin
Glc C-1Data not identical to natural productMatching data
Glc C-2Data not identical to natural productMatching data
Glc C-3Data not identical to natural productMatching data
HHDP-A C-1'Data not identical to natural productMatching data
HHDP-B C-1''Data not identical to natural productMatching data

Similar to the proton NMR, the carbon-13 NMR data for the initially proposed structure did not align with that of the natural compound, which was identical to Cuspinin.

Circular dichroism spectroscopy, which is highly sensitive to the chiral environment of a molecule, would have further corroborated the stereochemical differences between the initially proposed structure and the correct structure. The distinct spatial arrangement of the hexahydroxydiphenoyl (HHDP) groups in the two diastereomers would be expected to produce significantly different CD spectra.

Analysis of Axial Chirality of Hexahydroxydiphenoyl (HHDP) Groups

A key stereochemical feature of this compound (Cuspinin) is the presence of two hexahydroxydiphenoyl (HHDP) groups, which are biaryl systems that can exhibit axial chirality. This chirality arises from restricted rotation around the C-C bond connecting the two aromatic rings, leading to stable atropisomers. In this compound, the HHDP group bridging the 2- and 3-positions of the glucose core possesses (R)-axial chirality, while the HHDP group at the 4- and 6-positions has (S)-axial chirality. nih.gov The determination of this axial chirality is crucial for the correct structural assignment and is typically achieved through a combination of NMR techniques, including the observation of nuclear Overhauser effects (NOEs), and CD spectroscopy.

Conformational Preferences of the Glucose Core and Ester Linkages

Detailed conformational analysis, often aided by NMR coupling constants and computational modeling, is required to determine the precise geometry of the glucose ring and the orientation of the ester linkages. The vicinal proton-proton coupling constants (³JHH) within the glucose moiety are particularly informative, as their magnitudes are related to the dihedral angles between the coupled protons, as described by the Karplus equation. These conformational preferences are critical for understanding how the molecule presents its phenolic hydroxyl groups for interaction with other molecules, such as proteins.

Biosynthesis of Ellagitannins and Putative Pathways for Roxbin B

Precursors in Ellagitannin Biosynthesis: Beta-Pentagalloyl Glucose.

The central precursor for the biosynthesis of ellagitannins, including the putative pathway for Roxbin B, is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (β-PGG). nih.govuni.lumetabolomicsworkbench.orgwikipedia.orgbidd.groupmpg.deaging-us.comcdutcm.edu.cnmetabolomicsworkbench.org This compound itself is a gallotannin, formed through the successive esterification of D-glucose with galloyl groups. The initial steps involve the production of β-glucogallin (1-O-galloyl-β-D-glucopyranose) from gallic acid and UDP-glucose, catalyzed by UDP-glucose:gallate glucosyltransferase (UGT). uni.luthegoodscentscompany.comnih.gov Subsequent galloyltransferases (GT) then facilitate the addition of more galloyl units, leading to the formation of β-PGG. uni.luthegoodscentscompany.com

Oxidative Coupling Mechanisms Leading to Hexahydroxydiphenoyl (HHDP) Groups.

A defining characteristic of ellagitannins is the presence of hexahydroxydiphenoyl (HHDP) groups. These groups are formed through the oxidative coupling of two adjacent galloyl groups on the β-PGG scaffold. nih.govuni.lumetabolomicsworkbench.orgwikipedia.orgmpg.deaging-us.comcdutcm.edu.cn This C-C coupling reaction is a crucial step that differentiates ellagitannins from gallotannins. The HHDP group exhibits axial chirality (R or S) due to the restricted rotation around the biaryl bond, and its specific location on the glucose core can influence this chirality. wikipedia.orgguidetopharmacology.orgfishersci.finih.govmetabolomicsworkbench.org For instance, when the HHDP group bridges the 3-O and 6-O positions of D-glucose, its axial chirality is typically (R). nih.gov Some studies suggest that the oxidative coupling initially generates a dehydrohexahydroxydiphenoyl (DHHDP) group, which can then be reduced to the HHDP group, potentially through non-enzymatic redox disproportionation.

Enzymatic Machinery Involved in Specific Linkage Formation.

While the precise enzymatic machinery for every step in ellagitannin biosynthesis, particularly for complex structures like this compound, is still under investigation, several key enzyme classes have been implicated. As mentioned, UDP-glucose:gallate glucosyltransferase (UGT) and galloyltransferases (GT) are responsible for the initial galloylation of glucose to form β-PGG. uni.luthegoodscentscompany.comnih.gov The oxidative coupling of galloyl groups to form HHDP moieties is generally attributed to plant polyphenol oxidases. For the subsequent conversion of HHDP-containing intermediates into more complex ellagitannins like punicalagin, enzymes such as pentagalloylglucose (B1669849) oxygen oxidoreductase (POR) have been proposed. uni.lu The formation of specific HHDP linkages, such as the 2,3-(R) and 4,6-(S) linkages found in this compound (cuspinin), suggests the involvement of highly specific enzymatic control over the positioning and stereochemistry of these oxidative couplings. wikipedia.orgguidetopharmacology.orgfishersci.fi

Diversity Generation in Ellagitannin Structures via Biosynthetic Pathways.

The remarkable structural diversity observed in ellagitannins, with over 1000 identified compounds, arises from a multitude of biosynthetic variations. metabolomicsworkbench.orgcdutcm.edu.cn These variations include:

Different positions and numbers of galloyl and HHDP groups on the glucose core.

Axial chirality of the HHDP groups (R or S), which adds another layer of complexity. metabolomicsworkbench.org

Further oxidative modifications of the HHDP aromatic rings, leading to groups like dehydrohexahydroxydiphenoyl (DHHDP), tetrahydroxydibenzofuranoyl (THDBF), and nonahydroxytriphenoyl (NHTP). nih.govmetabolomicsworkbench.org

Oligomerization reactions through C-C and C-O linkages between monomeric ellagitannin units, forming dimeric, trimeric, and even polymeric structures. nih.govmetabolomicsworkbench.orgwikipedia.org Examples include the formation of C-O digallate structures, such as sanguisorboyl, tergalloyl, and valoneoyl groups, which significantly expand structural diversity. nih.govmetabolomicsworkbench.org

The biosynthesis of this compound (cuspinin), with its specific 1-O-galloyl, 2,3-(R)-HHDP, and 4,6-(S)-HHDP linkages, exemplifies how these diverse mechanisms converge to produce unique ellagitannin structures. wikipedia.orgguidetopharmacology.orgfishersci.fi The presence of the rare 2,3-(R)-HHDP bridge highlights the intricate and highly regulated nature of these plant biosynthetic pathways. wikipedia.orgguidetopharmacology.org

Chemical Synthesis and Derivatization Strategies for Roxbin B and Analogs

Challenges in Total Synthesis of Complex Ellagitannins

The total synthesis of ellagitannins is fraught with challenges, making it a formidable area of synthetic chemistry. eurekaselect.com These natural products are a diverse class of polyphenols with over a thousand identified members, often featuring a central glucose core esterified with galloyl groups and hexahydroxydiphenoyl (HHDP) units. mdpi.comnih.gov The primary difficulties stem from their inherent structural complexity.

Key challenges include:

Stereochemical Complexity : Ellagitannins possess numerous stereocenters, including the axially chiral HHDP moiety. The formation of the HHDP bridge via C-C coupling of two galloyl groups must be controlled to yield the correct atropisomer (R or S), which is a significant hurdle. acs.orgnih.gov For instance, intramolecular coupling of galloyl esters at the 2,3-positions of glucose typically yields the (S)-HHDP bridge stereoselectively, making the synthesis of the rarer (R)-atropisomer particularly intricate. acs.org

Regioselectivity : The selective esterification and coupling of specific hydroxyl groups on the polyol core (usually glucose) is a major challenge. Differentiating between the various hydroxyl groups, which have similar reactivity, requires complex protecting group strategies or highly selective catalytic methods. bohrium.comnih.gov

Formation of Key Linkages : The construction of the defining HHDP bridge and other linkages, such as the C-O digallate structures found in approximately 40% of ellagitannins, requires specialized methodologies that can be difficult to implement and optimize. eurekaselect.commdpi.com

Development of Methods for Hexahydroxydiphenoyl (HHDP) Bridge Construction

The construction of the hexahydroxydiphenoyl (HHDP) bridge is the cornerstone of ellagitannin synthesis. researchgate.net This biaryl moiety is formed by the oxidative C-C coupling of two galloyl units. nih.gov The development of reliable methods to forge this bond with the correct stereochemistry has been a major focus of research. Several strategies have been established to achieve this critical transformation.

Method Description Key Features Reference(s)
Oxidative Coupling on Glucose Core Two galloyl groups already attached to the glucose scaffold are coupled intramolecularly using an oxidizing agent.Biomimetic approach; regioselectivity and diastereoselectivity can be influenced by the glucose conformation. Reagents like Pb(OAc)₄ have been used successfully. bohrium.comacs.org
Double Esterification A pre-formed, axially chiral HHDP diacid derivative is esterified with two hydroxyl groups on a partially protected glucose molecule.Allows for the stereoselective introduction of a pre-determined (R)- or (S)-HHDP bridge. acs.orgresearchgate.net
Stepwise Bislactonization / Esterification A stepwise approach where one part of the HHDP unit is attached, followed by cyclization or a second esterification to form the bridge.Offers high control over the formation of the macrocyclic ring structure. acs.orgresearchgate.net

These methods have been instrumental in advancing the synthesis of complex ellagitannins, providing chemists with tools to tackle the central challenge of constructing the HHDP core.

A significant advancement in HHDP bridge construction was developed during the synthetic campaign toward the proposed structure of Roxbin B. acs.org This method involves the stepwise esterification utilizing an axially chiral HHDP acid anhydride (B1165640). The strategy provides a controlled way to form the large macrolactone ring characteristic of the HHDP bridge. In this approach, a pre-formed and optically pure HHDP acid anhydride is reacted with a diol on the glucose core. This reaction is a type of desymmetrization, where the chiral catalyst or substrate influences the selective reaction of one of the two carbonyl groups of the anhydride. nii.ac.jpresearchgate.net This process allows for the creation of the ester linkages in a controlled manner, ultimately leading to the formation of the desired bridged structure with high stereoselectivity. acs.org This methodology proved crucial in the synthesis that ultimately led to the structural revision of this compound. acs.org

Synthesis of C-O Digallates and Related Fragments

Beyond the C-C coupled HHDP unit, a large subset of ellagitannins contains C-O digallate structures, which are formed by the oxidative coupling between a galloyl group and another galloyl derivative, such as an HHDP group. mdpi.com These C-O ether bonds are key structural motifs that lead to the oligomerization of monomeric ellagitannins, thereby increasing their structural diversity. mdpi.com The synthesis of these fragments is challenging due to the difficulty of forming sterically hindered diaryl ether bonds. Specific synthetic methods have been developed to construct these C-O digallate components, which are essential for the total synthesis of more complex oligomeric ellagitannins like nobotanin K. mdpi.comresearchgate.netresearchgate.net

Synthetic Routes for Structurally Related Ellagitannins and Derivatives

The strategies developed for ellagitannin synthesis have been applied to a number of natural products that are structurally related to this compound (Cuspinin). The first total synthesis of an ellagitannin, Tellimagrandin I, was a landmark achievement that established the feasibility of constructing these complex molecules. acs.org The synthesis was achieved via two different routes, one of which relied on a highly diastereoselective and regioselective lead(IV) acetate-based oxidative coupling of galloyl esters at the O(4) and O(6) positions of the glucose core. bohrium.comacs.org

More complex structures, such as the oligomeric ellagitannins, have also been targeted. These molecules are composed of multiple monomeric units linked together. For example:

Sanguiin H-6 : A dimer of casuarictin, another monomeric ellagitannin. wikipedia.org

Lambertianin C : A trimer of casuarictin. wikipedia.org

The synthesis of these larger molecules relies on the efficient preparation of the monomeric building blocks and the development of methods to connect them. Divergent synthetic strategies, where multiple related natural products are synthesized from a common intermediate, are particularly valuable for accessing a range of these compounds. mdpi.com Such approaches are critical for building a library of related ellagitannins to explore their structure-activity relationships.

Green Chemistry Approaches in Ellagitannin Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsemanticscholar.org In the context of complex total synthesis, this often involves minimizing the number of steps, reducing reliance on protecting groups, and using catalytic methods. While the synthesis of ellagitannins has traditionally involved lengthy sequences with extensive use of protecting groups, newer approaches are beginning to incorporate greener strategies. benthamdirect.com

Molecular Mechanisms of Biological Activity: in Vitro and Pre Clinical Investigations

Antioxidant Mechanisms and Free Radical Scavenging

Roxbin B has demonstrated antioxidant properties, primarily through its ability to suppress reactive oxygen species (ROS) production. imrpress.com As an ellagitannin, this compound belongs to a class of polyphenols known for their high free-radical scavenging activity in vitro. mdpi.com Antioxidants typically exert their effects by directly reacting with free radicals or by inhibiting enzymes responsible for free radical generation. wikipedia.org

The free radical scavenging capacity of compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity). mdpi.comnih.govnih.gov These assays measure the ability of an antioxidant to neutralize stable free radicals or inhibit peroxyl radical oxidation. mdpi.comnih.gov While specific quantitative data (e.g., IC₅₀ values) for this compound's direct free radical scavenging in these assays are not extensively detailed in current direct literature, the general antioxidant mechanisms for ellagitannins involve electron transfer or hydrogen atom transfer to stabilize radicals. mdpi.comnih.govh-brs.de

Anti-inflammatory Pathway Modulation

Pre-clinical evidence indicates that this compound can suppress inflammatory mediators and modulate inflammatory pathways. imrpress.comdntb.gov.ua This aligns with the known anti-inflammatory properties of ellagitannins. actapol.netmdpi.comactapol.net

Inflammation is largely mediated by products of the arachidonic acid cascade, primarily prostaglandins (B1171923) and leukotrienes, synthesized by cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, respectively. mdpi.comrjeid.comnih.gov Dual inhibition of COX-2 and 5-LOX is considered a beneficial strategy for anti-inflammatory therapy, as it can reduce side effects associated with selective inhibition of either enzyme. rjeid.comnih.govnih.gov While many compounds have been investigated as dual COX-2/5-LOX inhibitors, direct evidence detailing this compound's specific inhibitory activity and IC₅₀ values against COX-2 and 5-LOX is limited in the current search results. However, its reported anti-inflammatory effects suggest potential interaction with these or related enzymatic pathways.

A significant mechanism of anti-inflammatory action involves the modulation of nuclear factor-kappa B (NF-κB) signaling. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell proliferation, and survival. wikipedia.orgmdpi.com Aberrant activation of NF-κB is frequently observed in inflammatory diseases and cancers. wikipedia.orgekb.eg Preclinical evidence suggests that this compound suppresses NF-κB production. imrpress.com Modulation of NF-κB can occur through various mechanisms, including inhibiting the activation of upstream kinases (like IκB kinase, IKK), preventing the phosphorylation and degradation of its inhibitor IκBα, or blocking NF-κB's nuclear translocation and DNA binding. wikipedia.orgmdpi.comnih.govnih.gov The suppression of NF-κB by this compound contributes to its anti-inflammatory profile.

Antimicrobial Effects and Related Mechanisms

This compound, as an ellagitannin, is part of a class of compounds recognized for their antimicrobial activities against a range of pathogens, including bacteria, fungi, and viruses. researchgate.netactapol.netactapol.net This includes activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus. actapol.netactapol.net

General mechanisms by which natural compounds exert antimicrobial effects include:

Disruption of Bacterial Cell Membranes: Many antimicrobial agents, including some natural compounds, can interact with and destabilize bacterial cell membranes, leading to increased permeability, leakage of intracellular contents, and cell death. mdpi.comfrontiersin.orgnih.govnih.gov

Inhibition of Nucleic Acid and Protein Synthesis: Some antimicrobial compounds interfere with essential bacterial processes such as DNA replication, RNA transcription, or protein translation, thereby inhibiting bacterial growth or leading to cell death. frontiersin.orgnih.gov

Inhibition of Bacterial Metabolism: Antimicrobials can target specific metabolic pathways vital for bacterial survival, such as folic acid synthesis. nih.gov

While ellagitannins, including this compound, are known for these broad antimicrobial properties, specific detailed mechanisms (e.g., precise targets, minimum inhibitory concentrations against specific strains, or molecular interactions) for this compound itself are not extensively detailed in the provided search results.

Potential for Antiproliferative and Apoptotic Induction in Cellular Models

The Rosa roxburghii fruit extract, which contains this compound, has been reported to exhibit anti-tumor effects in vitro, including the inhibition of proliferation and induction of apoptosis in certain cancer cell lines. mdpi.comactapol.net Apoptosis, or programmed cell death, is a crucial mechanism for eliminating abnormal or cancerous cells and is a desirable effect of many anticancer agents. mdpi.comnih.govarchivesofmedicalscience.comrsc.org

Mechanisms of antiproliferative and apoptotic induction often involve:

Cell Cycle Arrest: Compounds can halt cell division at specific phases (e.g., G0/G1, S, or G2/M), preventing uncontrolled proliferation of cancer cells. mdpi.comnih.govarchivesofmedicalscience.comrsc.orgresearchgate.net

Activation of Apoptotic Pathways: This can involve the activation of caspases (a family of proteases central to apoptosis), modulation of Bcl-2 family proteins (which regulate mitochondrial integrity and cytochrome c release), and induction of DNA damage. mdpi.comnih.govuniroma1.it The balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is critical in determining cell fate. uniroma1.it

Generation of Reactive Oxygen Species (ROS): While antioxidants typically scavenge ROS, some compounds can induce ROS production at high levels in cancer cells, leading to oxidative stress and subsequent DNA damage and apoptosis. nih.govimrpress.com

While the general anti-tumor potential of Rosa roxburghii extract is noted, specific studies directly detailing this compound's isolated effects on cell cycle arrest, caspase activation, or Bcl-2 family modulation in particular cancer cell lines are not explicitly provided in the current direct literature.

Interaction with Specific Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

Biological targets are molecules within an organism to which other entities, such as drugs or ligands, bind to elicit a change in function. wikipedia.orgfiveable.me These targets commonly include proteins (like enzymes, receptors, and ion channels) and nucleic acids (DNA, RNA). imrpress.comwikipedia.org

This compound has been specifically noted for its ability to inhibit SARS-CoV-2 through binding. fiveable.me This suggests a direct interaction with viral components or host factors crucial for viral replication. Beyond this specific interaction, as an ellagitannin, this compound's biological activities likely stem from its interactions with various molecular targets, similar to other polyphenolic compounds. These interactions can be noncovalent, reversible covalent, or irreversible covalent, leading to enzyme inhibition, receptor antagonism/agonism, or modulation of gene expression. wikipedia.orgfiveable.me

The modulation of NF-κB signaling, as discussed in Section 5.2.2, implies an interaction with components of this pathway, which are typically proteins (e.g., IKK complex, NF-κB subunits like p65). wikipedia.org The general antioxidant activity suggests interactions with free radicals or enzymes involved in their production/scavenging. The antiproliferative effects could involve interactions with proteins regulating cell cycle progression or apoptotic machinery. However, precise identification of specific enzyme active sites, receptor binding pockets, or nucleic acid sequences that this compound directly interacts with, beyond the SARS-CoV-2 binding, requires further dedicated investigation.

Impact on Cellular Homeostasis and Redox Balance

Cellular homeostasis represents the fundamental ability of a cell to maintain a stable internal environment despite external fluctuations, ensuring optimal physiological function google.comnih.gov. A critical component of this stability is redox balance, which refers to the intricate equilibrium between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms mdpi.commdpi.combiocompare.comfrontiersin.orgnih.govfrontiersin.org. Disruptions to this balance, leading to a state known as oxidative stress, can result in damage to vital cellular components such as lipids, proteins, and DNA, contributing to various pathological conditions biocompare.comfrontiersin.orgfrontiersin.orgmdpi.commdpi.com.

This compound, an ellagitannin, is a complex organic compound found in Rosa roxburghii (RRT) scielo.brscielo.br. Ellagitannins, as a class of polyphenols, are widely recognized for their potent antioxidant properties nih.govresearchgate.netnih.govresearchgate.net. These properties are primarily attributed to their chemical structure, which often includes multiple hydroxyl groups capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative damage nih.govfrontiersin.orgnih.gov.

The mechanism by which compounds like this compound might influence redox balance typically involves several pathways:

Direct Free Radical Scavenging: The phenolic hydroxyl groups in tannins can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative chain reactions nih.govfrontiersin.orgnih.gov.

Modulation of Antioxidant Enzyme Systems: Active compounds can upregulate the expression or activity of endogenous antioxidant enzymes (e.g., SOD, CAT, GSH-Px), which are crucial for detoxifying ROS within the cell mdpi.comnih.govscielo.brscielo.br.

Inhibition of ROS-Generating Enzymes: Some compounds can inhibit enzymes that produce ROS, such as NADPH oxidase mdpi.commdpi.combiocompare.com.

Regulation of Signaling Pathways: Redox homeostasis is tightly regulated by master-switch signaling pathways like Nuclear factor E2-related factor 2 (Nrf2)/Kelch-like ECH-related protein 1 (Keap1), which, when activated by mild oxidative stress, induce the expression of numerous cellular antioxidant enzymes nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.gov.

Structure Activity Relationship Sar Studies of Roxbin B and Its Analogs

Role of Hexahydroxydiphenoyl Linkages and their Chirality in Activity.

The hexahydroxydiphenoyl (HHDP) units are characteristic features of ellagitannins and play a crucial role in their biological activity. These HHDP groups exhibit axial chirality (R or S configuration) due to restricted rotation around their biaryl axis jst.go.jpencyclopedia.pubnih.govworldscientific.comresearchgate.netutupub.fiacs.org. The specific configuration of the HHDP unit is often determined by its linkage position on the polyol core, typically D-glucopyranose jst.go.jpnih.govworldscientific.comutupub.fi. For example, HHDP groups linked to the 2,3- or 4,6-positions of D-glucopyranose typically possess an (S)-configuration, while those linked to the 3,6-positions are generally (R)-configured jst.go.jpnih.govworldscientific.comutupub.fi.

Comparative SAR Analysis with Other Ellagitannins (e.g., Cuspinin, Pedunculagin).

Comparative SAR analysis with other ellagitannins highlights the importance of specific structural variations. Pedunculagin, for instance, is an ellagitannin featuring two hexahydroxydiphenoyl units linked to a glucose core nih.gov. Both Roxbin B (also known as cuspinin) and Pedunculagin are ellagitannins with a glucose core and HHDP units. While this compound is characterized by 1-O-galloyl-2,3-(R);4,6-(S)-bis-O-hexahydroxydiphenoyl-beta-D-glucose, with the 2,3-(R)-HHDP group being rare in natural ellagitannins researchgate.net, Pedunculagin contains two HHDP units.

General SAR trends across ellagitannins suggest that the number and position of hydroxyl groups, particularly pyrogallol-type motifs, are key determinants of their antioxidant activity nih.govresearchgate.netresearchgate.net. Higher molecular weight ellagitannins with a greater degree of polymerization tend to exhibit stronger antioxidant and free-radical scavenging capacities nih.gov. The presence of specific HHDP linkages and their chirality also differentiates the biological activities of various ellagitannins. For example, the distinct axial configurations of HHDP units in different ellagitannins can lead to varied biological activities acs.org.

Methodological Approaches in SAR Studies.

A variety of advanced methodological approaches are employed in SAR studies of ellagitannins like this compound to elucidate their complex structures and biological activities:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Mass Spectrometry (MS) are routinely used for the structural elucidation and characterization of ellagitannins utupub.finih.govresearchgate.net. For example, the (aS,aS)-axial chiralities of the two HHDP groups in this compound were determined based on their Cotton effects in the CD spectrum nih.gov.

Chromatographic Techniques: Liquid chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), are essential for the purification, identification, and quantification of ellagitannins from natural sources utupub.fid-nb.infomdpi.com. UHPLC-MS/MS methods, including targeted reporter ion triggering, allow for the rapid screening and identification of numerous ellagitannin species and their isomeric variants d-nb.info.

Molecular Docking and Computational Chemistry: Molecular docking studies are utilized to predict the binding interactions between ellagitannins and their biological targets preprints.org. Computational methods, such as Density Functional Theory (DFT) calculations, are employed to model molecular properties and predict structure-activity relationships, correlating chemical structure with antioxidant capacity and other biological effects researchgate.net.

Chemical Synthesis: Total synthesis and semi-synthesis approaches are crucial for confirming proposed structures and for generating analogs with specific modifications to study the impact of particular structural features on activity jst.go.jpacs.orgworldscientific.comacs.orgresearchgate.net. This allows for the systematic investigation of how changes in the glucose core functionalization or the stereochemistry of HHDP groups affect biological outcomes acs.org.

These diverse methodologies collectively provide a comprehensive understanding of the structure-activity relationships of this compound and other ellagitannins, paving the way for further research and potential applications.

Computational Chemistry and Molecular Modeling in Roxbin B Research

Application in Structural Confirmation and Stereochemical Assignment

The structural elucidation and stereochemical assignment of Roxbin B have notably benefited from computational methods, particularly in resolving discrepancies between synthesized and natural forms of the compound. Initially, a synthesized version of this compound was found not to be identical to the natural product, prompting a re-examination of its structure. medcraveonline.comadvaitabio.commetabolon.com Through this process, it was confirmed that this compound is identical to cuspinin, specifically 1-O-galloyl-2,3-(R);4,6-(S)-bis-O-hexahydroxydiphenoyl-β-D-glucose. medcraveonline.comadvaitabio.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations have been applied to this compound to investigate its potential interactions with biological targets. A notable application involved studying this compound (PubChem CID: 176131) as a potential inhibitor of SARS-CoV-2. nih.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (like this compound) within the binding site of a target macromolecule (e.g., a protein), by minimizing the free energy of the complex. nih.govsemanticscholar.orgbonviewpress.combonvinlab.org These simulations help to characterize the behavior of small molecules at the atomic level within a target's binding site, providing insights into potential mechanisms of action. bonvinlab.org The study involving SARS-CoV-2 suggests that this compound, as an ellagitannin, may inhibit the virus through specific binding interactions. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Binding

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more comprehensive understanding of ligand-target interactions by accounting for the dynamic nature of both the ligand and the protein. researchgate.netresearchgate.net In the context of the SARS-CoV-2 inhibition study that included this compound, molecular dynamics simulations were conducted to refine docking results and analyze the dynamic behavior of the ligand-protein complexes. nih.gov MD simulations track the time-dependent movement of atoms and molecules, revealing conformational changes, flexibility, and the stability of protein-ligand complexes over time. semanticscholar.orgresearchgate.netresearchgate.net This technique is crucial for understanding how a compound like this compound might induce or select specific protein conformations upon binding, which is vital for its biological function. d-nb.infonr.no

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

While specific published studies detailing DFT calculations solely focused on the electronic properties and reactivity of this compound are not extensively documented, Density Functional Theory (DFT) is a powerful quantum chemical method widely used to investigate the electronic structure, molecular geometry, and reactivity of organic compounds. rsc.orgmdpi.comnih.govjhas-bwu.commdpi.comresearchgate.netnsf.gov For a complex molecule like this compound, with numerous hydroxyl groups and a cyclic bis-biphenyl dicarboxylate moiety, DFT calculations could provide valuable insights into its:

Electronic Properties: Such as HOMO-LUMO energy gaps, which correlate with chemical reactivity and kinetic stability. jhas-bwu.comresearchgate.net

Reactivity Descriptors: Including chemical potential, hardness, softness, and Fukui functions, which help identify reactive sites and predict chemical behavior. mdpi.comjhas-bwu.commdpi.com

Spectroscopic Properties: Aid in the interpretation and prediction of various spectroscopic data, including NMR (as mentioned in 7.1) and vibrational spectra. rsc.orgresearchgate.net

Given this compound's potential as a pharmacologically active compound, understanding its electronic properties and reactivity through DFT would be crucial for further chemical modifications or drug design efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For a compound like this compound, with its complex structure and diverse reported biological activities (e.g., antioxidant, anti-inflammatory), QSAR modeling could be employed in future research to:

Predict Biological Activities: Estimate the activity of this compound against various targets based on models built from structurally related compounds. jocpr.com

Identify Key Structural Features: Determine which molecular descriptors (e.g., molecular size, shape, lipophilicity, hydrogen bonding capacity) are crucial for its observed activities. jocpr.com

Guide Lead Optimization: Inform structural modifications to enhance desired effects or reduce undesirable ones, if this compound were to be considered as a lead compound. jocpr.commdpi.com

In Silico Prediction of Biological Activity

Beyond molecular docking, in silico prediction of biological activity encompasses a broader range of computational methods used to forecast a compound's potential biological effects and pharmacological profiles, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govbonviewpress.comresearchgate.netnih.gov While specific in silico biological activity predictions for this compound (other than its role in SARS-CoV-2 docking) were not found, the general principles apply.

Given this compound's reported antioxidant, anti-inflammatory, and antimicrobial potential, in silico methods could be used to:

Predict Activity Spectra: Forecast a wide range of biological activities using tools that analyze the compound's structure against large databases of known active molecules. researchgate.net

Assess Drug-likeness and ADMET: Predict its pharmacokinetic properties, such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, which are critical for drug development. nih.govbonviewpress.comnih.gov These predictions help prioritize compounds for experimental validation, saving time and resources.

Bioinformatics Approaches for Pathway Analysis

Bioinformatics approaches, particularly pathway analysis, are powerful tools for understanding the complex interplay of genes, proteins, and metabolites within biological systems. advaitabio.commetabolon.comd-nb.info While no direct studies linking this compound to specific bioinformatics pathway analyses were identified, such approaches would be highly relevant for a compound with diverse biological activities.

Pathway analysis could be applied to this compound research to:

Uncover Mechanism of Action: By identifying the biological pathways and networks that are potentially modulated by this compound, researchers could gain a deeper understanding of its therapeutic effects. metabolon.com

Identify Therapeutic Targets: Pinpoint specific genes, proteins, or enzymes within affected pathways that this compound might interact with, leading to the discovery of novel drug targets. metabolon.com

Integrate Omics Data: If experimental omics data (e.g., transcriptomics, proteomics, metabolomics) were generated after this compound treatment, bioinformatics pathway analysis could integrate these datasets to provide a holistic view of its impact on cellular processes.

The application of these computational methods, both directly demonstrated and conceptually relevant, underscores the growing importance of in silico techniques in the comprehensive study of complex natural products like this compound.

Advanced Methodologies and Future Research Trajectories

Development of Novel Isolation and Purification Techniques for Complex Natural Products

The isolation and purification of complex natural products, such as ellagitannins like Roxbin B, are often challenging due to their diverse structures and the presence of numerous co-occurring compounds in natural extracts mdpi.comnih.govmdpi.commdpi.com. Traditional chromatographic methods, including high-performance liquid chromatography (HPLC) and various column chromatography techniques, have been instrumental in the initial discovery and purification of this compound and other ellagitannins mdpi.comnih.govmdpi.comgoogle.com. However, the demand for higher purity, better yield, and more efficient processes for these complex molecules drives the development of novel and advanced isolation methodologies.

Functional Chromatography and Affinity-Based Isolation

Functional chromatography represents a significant innovation in natural product isolation, moving beyond conventional separation based on physicochemical properties (e.g., polarity or hydrophobicity) nih.govrsc.orgcmfri.org.in. This technique deploys biological affinity as the matrix for compound isolation, allowing for the purification of compounds based on their specific interaction with a biological target nih.govrsc.org. In affinity chromatography, a ligand that binds specifically to the target molecule (e.g., this compound) is covalently attached to a solid stationary phase bocsci.comwikipedia.org. The target molecule selectively binds to this ligand, while other molecules flow through, enabling highly selective separation bocsci.com.

For complex ellagitannins like this compound, which exhibit various biological activities including antioxidant, anti-inflammatory, and even antiviral effects against SARS-CoV-2, affinity-based isolation techniques hold immense promise nih.govresearchgate.net. By immobilizing specific enzymes, receptors, or even viral proteins known to interact with this compound, researchers could develop highly efficient and selective purification protocols. This approach not only streamlines the isolation process but also provides immediate insight into the biological function of the isolated compound, overcoming bottlenecks associated with traditional purification methods that deliver leads without a defined biological action nih.gov.

Innovations in Chemical Synthesis for Complex Natural Products

The chemical synthesis of complex natural products is a formidable task, often requiring innovative strategies to overcome stereochemical challenges and construct intricate molecular frameworks. The journey of this compound's structural confirmation itself highlights the importance of total synthesis; an initial proposed structure was synthesized but found not to be identical to the natural product, necessitating a structural revision that was subsequently confirmed by total synthesis mdpi.comontosight.ainih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.net.

A critical aspect of this compound's structure is the hexahydroxydiphenoyl (HHDP) bridge mdpi.com. The development of new synthetic methods for the preparation of this HHDP bridge was essential for its total synthesis nih.govresearchgate.net. Such innovations are crucial for accessing sufficient quantities of complex natural products for comprehensive study and for enabling the synthesis of analogs with potentially improved properties.

Asymmetric Synthesis and Control of Axial Chirality

Innovations in asymmetric synthesis, including the development of new catalysts and reaction methodologies, are vital for precisely constructing these chiral centers and axes ontosight.ai. Achieving the correct axial chirality is paramount, as different chiral forms can exhibit distinct biological activities. Future research will continue to focus on developing highly diastereoselective and enantioselective synthetic routes to access this compound and its analogs with defined axial chiralities, facilitating structure-activity relationship studies and potential therapeutic development.

Integration of High-Throughput Screening with Mechanistic Studies

This compound has garnered attention for its potential pharmacological and biomedical applications, including antioxidant, anti-inflammatory, antimicrobial, and even antiviral effects against SARS-CoV-2 nih.govresearchgate.net. Identifying and validating such biological activities efficiently is a key step in drug discovery. High-throughput screening (HTS) is a powerful methodology that combines robotics, data processing software, and sensitive detectors to rapidly test vast numbers of chemical or biological compounds for specific properties or interactions with biological targets mdpi.comgoogle.comresearchgate.net.

For this compound, HTS can be employed to systematically evaluate its activity against a wide range of biological targets relevant to its reported or suspected therapeutic areas. For instance, HTS could screen this compound against various enzymes involved in inflammatory pathways or against different viral proteins. Crucially, the integration of HTS with mechanistic studies is essential. While HTS can quickly identify "hits," understanding how these compounds exert their effects is critical for further development google.com. HTS results provide starting points for in-depth mechanistic investigations, including in vitro and in vivo studies to elucidate this compound's precise mechanism of action, efficacy, and safety ontosight.ai. Computational methods, such as molecular docking, can complement HTS by providing atomic-level insights into how this compound interacts with its biological targets, guiding further experimental validation and optimization uco.esnih.gov.

Application of Advanced Spectroscopic Techniques for Fine Structural Details

The accurate elucidation of complex natural product structures, such as this compound, relies heavily on advanced spectroscopic techniques. In the case of this compound, 1H-NMR and Circular Dichroism (CD) spectroscopy were fundamental in its initial structural determination and, critically, in its subsequent structural revision mdpi.comontosight.ainih.gov. The CD spectrum, for example, was used to determine the (S,S)-axial chiralities of the HHDP groups, and later, comparisons of CD spectra were instrumental in revising the structure to (aR,aS)-2 mdpi.com.

Beyond NMR and CD, a suite of advanced spectroscopic methods is routinely applied to ellagitannins and similar complex natural products to obtain fine structural details and understand their interactions:

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS), often coupled with liquid chromatography (LC-MS), are indispensable for determining molecular formulas, identifying fragments, and confirming structural features nih.govmdpi.com.

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR provides information about functional groups and molecular vibrations, which can be used for structural characterization and to detect conformational changes upon interaction with other molecules uco.esresearchgate.net.

High-Resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy : This technique is particularly useful for studying interactions of natural products with complex matrices, such as lipid extracts, by detecting cross-relaxation rates and chemical shift perturbations, offering insights into how compounds like ellagitannins interact with biological membranes nih.gov.

UV-Vis Spectroscopy : Used for detecting chromophores and can reveal changes in the electronic environment of the molecule, useful for studying interactions and stability uco.es.

These techniques, individually and in combination, are crucial for confirming the precise stereochemistry, understanding conformational dynamics, and elucidating the interactions of this compound with biological systems.

Computational Chemistry for Mechanistic Elucidation and Rational Design

Computational chemistry has emerged as an indispensable tool in natural product research, offering powerful approaches for mechanistic elucidation, structural prediction, and rational design, particularly for complex molecules like this compound researchgate.netresearchgate.netwiley.comnih.govnih.gov. These methods can complement experimental studies by providing atomic-level insights and predicting molecular behavior.

Key applications of computational chemistry relevant to this compound and other ellagitannins include:

Mechanistic Elucidation : Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, can rationalize reaction outcomes, predict how new synthetic systems will perform, and inform synthetic design for complex natural products researchgate.net. For this compound, this could involve studying the favored pathways for HHDP bridge formation or the stability of different axial chiralities.

Rational Design : Computational tools facilitate structure- and ligand-based drug design, virtual screening, and lead discovery researchgate.netwiley.com. For instance, molecular docking studies have been employed to understand how ellagitannins interact with proteins, including SARS-CoV-2 proteins, providing insights into their potential antiviral mechanisms researchgate.netuco.es. This approach can guide the modification of this compound to enhance its binding affinity or selectivity for specific biological targets.

Conformational Analysis : Given the flexible nature of the glucose core and the rotational freedom around the biphenyl (B1667301) linkages in HHDP groups, computational methods can predict preferred conformations and dynamics, which are crucial for understanding biological activity nih.gov.

Prediction of Physicochemical Properties : In silico methods can predict properties like solubility, lipophilicity (LogP), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are important for assessing the drug-likeness of natural products bocsci.comwiley.com.

The integration of computational chemistry with experimental data will continue to accelerate the discovery and development of this compound and other pharmacologically active natural products, guiding the design of more efficient synthetic routes and the identification of novel therapeutic candidates.

Exploration of Metabolomic and Proteomic Linkages in Biological Systems

Understanding the intricate interactions of a chemical compound with biological systems at a molecular level is crucial for elucidating its mechanism of action and potential effects. Metabolomics and proteomics, as key components of systems biology, offer powerful approaches to achieve this by providing comprehensive snapshots of the small molecule metabolites and the entire protein complement (proteome) within a biological sample wikipedia.orgrevespcardiol.orgresearchgate.net.

Metabolomic Analysis: Unraveling Metabolic Perturbations

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, focusing on small molecule metabolites (typically <1.5 kDa) which are the end products of cellular processes wikipedia.org. It provides a direct "functional readout of the physiological state" of an organism wikipedia.org.

Methodologies: The exploration of metabolomic linkages for a compound like this compound would primarily involve high-throughput analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and various forms of mass spectrometry (MS), including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) researchgate.netnih.govnih.gov. These techniques enable the quantification and identification of metabolic profiles in biological samples (e.g., cell lysates, tissues, biofluids) following exposure to the compound nih.govnih.gov. The workflow typically involves sample preparation, data acquisition, and subsequent sophisticated bioinformatics and statistical analysis to identify significantly altered metabolites and perturbed metabolic pathways researchgate.netnih.gov.

Potential Research Findings (Illustrative Example): If this compound were to exert a biological effect, metabolomic studies would aim to identify changes in key metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, amino acid metabolism, or lipid metabolism pressbooks.pubnih.gov. For instance, a hypothetical study investigating the impact of this compound on cellular metabolism might reveal alterations in the levels of specific metabolites, suggesting modulation of particular enzymatic activities or metabolic fluxes.

Table 1: Illustrative Hypothetical Metabolite Changes in Cells Treated with this compound

MetaboliteMetabolic PathwayFold Change (Treated vs. Control)p-valueImplication (Hypothetical)
Glucose-6-phosphateGlycolysis0.65<0.01Decreased glycolysis flux
LactateGlycolysis/Fermentation0.40<0.001Reduced anaerobic respiration
CitrateTCA Cycle1.80<0.05Accumulation, potential inhibition of downstream enzymes
GlutamineAmino Acid Metabolism0.72<0.01Altered amino acid anabolism or catabolism
Sphingomyelin (d18:1/16:0)Lipid Metabolism1.55<0.05Modulation of membrane lipid composition or signaling

Note: The data presented in Table 1 are entirely hypothetical and for illustrative purposes only, demonstrating the type of information metabolomic studies could provide.

Such findings would indicate that this compound potentially influences energy production, nutrient utilization, or cellular signaling pathways by altering the concentrations of specific metabolites.

Proteomic Analysis: Identifying Protein Targets and Expression Changes

Proteomics involves the large-scale study of proteins, particularly their structures and functions, and aims to characterize the entire protein complement of a biological sample revespcardiol.orgsickkids.canautilus.bio. This field is crucial for understanding how a compound interacts with cellular machinery, affects protein expression, or modulates protein-protein interactions (PPIs) nih.govmdpi.com.

Methodologies: Modern proteomic approaches for studying compound linkages heavily rely on advanced mass spectrometry techniques, often coupled with quantitative methods like isobaric tagging (e.g., TMT or iTRAQ) or label-free quantification ki.sethermofisher.com. Chemical proteomics, for instance, can identify direct protein targets of a small molecule by employing affinity-based probes or thermal proteome profiling (TPP) ki.se. Proteomic studies can also involve analyzing differential protein expression, post-translational modifications (PTMs), and protein-protein interaction networks to understand the broader cellular impact of a compound nih.govmdpi.comki.senih.govresearchgate.netnih.gov.

Potential Research Findings (Illustrative Example): A hypothetical proteomic investigation into this compound's effects might reveal changes in the abundance of specific proteins or identify proteins that directly bind to this compound. These findings could point to the compound's primary molecular targets or the cellular pathways it influences.

Table 2: Illustrative Hypothetical Differential Protein Expression in Cells Treated with this compound

Protein NameUniProt ID (Hypothetical)Fold Change (Treated vs. Control)p-valueCellular Process (Hypothetical)
Heat Shock Protein 70P0DMV81.85<0.01Stress response, protein folding
Glycolytic Enzyme XQ9Y6R30.50<0.001Energy metabolism, glycolysis
Apoptosis Regulator YO435212.10<0.05Cell death pathway modulation
Transcription Factor ZP123450.70<0.01Gene expression regulation
Receptor Tyrosine Kinase AQ123451.60<0.05Signal transduction, cell proliferation

Note: The data presented in Table 2 are entirely hypothetical and for illustrative purposes only, demonstrating the type of information proteomic studies could provide.

Such data would suggest that this compound might induce cellular stress responses, modulate metabolic enzyme activity, or interfere with crucial signaling cascades, providing insights into its mechanism of action.

Integration of Omics Data and Future Trajectories

The true power of metabolomics and proteomics in understanding biological systems lies in their integration wikipedia.orgrevespcardiol.orgresearchgate.netnih.gov. By correlating changes in metabolite levels with alterations in protein expression or function, researchers can construct a more holistic picture of how this compound impacts cellular physiology. For instance, if metabolomics indicates decreased glycolysis, and proteomics shows downregulation of glycolytic enzymes, this provides strong, convergent evidence of metabolic pathway modulation.

Future research trajectories for compounds like this compound would involve:

Multi-omics Integration: Combining metabolomic and proteomic data with transcriptomic (gene expression) and lipidomic (lipid profiles) data to build comprehensive systems biology models wikipedia.orgrevespcardiol.orgnautilus.bio. This allows for a deeper understanding of the flow of information from genes to phenotype and how a compound perturbs this flow wikipedia.org.

Spatial Omics: Applying techniques that allow for the analysis of metabolites and proteins within specific cellular compartments or tissue regions, providing spatial context to the molecular changes nih.gov.

Dynamic Studies: Investigating the time-dependent effects of this compound on the metabolome and proteome to capture the dynamic nature of cellular responses and identify early or late markers of compound activity wikipedia.orgnautilus.bio.

Computational Modeling: Utilizing advanced computational tools and artificial intelligence to predict compound-protein interactions, metabolic pathway alterations, and ultimately, the biological outcomes based on omics data researchgate.netnih.gov.

These advanced methodologies would enable a thorough and comprehensive understanding of this compound's molecular footprint in biological systems, paving the way for further functional validation and potential applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Roxbin B, and how can researchers ensure reproducibility?

  • Answer : Synthesis protocols should include step-by-step descriptions of reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification methods (e.g., column chromatography, recrystallization). Reproducibility requires strict adherence to documented procedures, including characterization via NMR, HPLC, and mass spectrometry to confirm purity and identity . For novel syntheses, provide raw spectral data in supplementary materials and cross-reference established literature for known intermediates .

Q. How should researchers design initial experiments to evaluate this compound’s biological activity while minimizing confounding variables?

  • Answer : Use a factorial design to isolate variables (e.g., dose-response curves, control groups for solvent effects). Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) with standardized positive/negative controls. Ensure blinding and randomization in data collection to reduce bias. Statistical power analysis should guide sample size selection .

Q. What characterization techniques are essential for confirming this compound’s structural identity and purity?

  • Answer : Combine spectroscopic methods (e.g., 1^1H/13^13C NMR, IR) with chromatographic analysis (HPLC, GC-MS). Elemental analysis and X-ray crystallography are critical for novel derivatives. Report melting points and optical rotation where applicable. Cross-validate results against published data for known analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo pharmacokinetic limitations?

  • Answer : Conduct comparative studies to identify bioavailability barriers (e.g., metabolic stability assays, plasma protein binding tests). Use computational modeling (e.g., molecular dynamics) to optimize lipophilicity or solubility. Validate findings with ex vivo tissue distribution studies and pharmacodynamic modeling .

Q. What methodologies are effective for analyzing this compound’s mechanism of action when existing data conflicts with hypothesized pathways?

  • Answer : Employ orthogonal assays (e.g., CRISPR knockouts, proteomics) to validate target engagement. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity measurements. If contradictions persist, re-examine experimental conditions (e.g., buffer pH, cofactor availability) and apply Bayesian statistics to weigh evidence .

Q. How should researchers integrate this compound’s structure-activity relationship (SAR) data with machine learning models to predict novel analogs?

  • Answer : Curate a high-quality dataset of analogs with validated bioactivity data. Use cheminformatics tools (e.g., RDKit, MOE) to compute molecular descriptors. Train models (e.g., random forest, neural networks) on SAR trends, then validate predictions via synthesis and testing. Address overfitting by cross-validation and external test sets .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis during scale-up for preclinical studies?

  • Answer : Implement quality-by-design (QbD) principles: identify critical process parameters (CPPs) via design of experiments (DoE). Monitor intermediates with in-line spectroscopy (e.g., FTIR, Raman). Optimize crystallization conditions using particle size analysis. Document deviations in supplementary materials for transparency .

Methodological Frameworks

  • For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • For data interpretation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative analyses .
  • For reproducibility : Follow BJOC guidelines for experimental reporting, including raw data deposition and step-by-step protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.